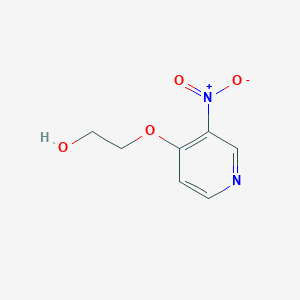

4-(2-Hydroxyethoxy)-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyridin-4-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSWGQCWDQHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Hydroxyethoxy 3 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

The ¹H and ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-nitropyridine provide definitive evidence for its molecular structure. The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around each nucleus, which is in turn affected by the presence of electronegative atoms and aromatic systems. memphis.edu

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydroxyethoxy side chain are observed. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The protons of the ethoxy group, being attached to an oxygen atom, are shifted downfield.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. memphis.edu The carbon atoms of the pyridine ring resonate at characteristic chemical shifts, with the carbon atom attached to the nitro group showing a significant downfield shift due to the group's strong electron-withdrawing nature. The carbons of the hydroxyethoxy group appear at distinct positions, confirming the presence and connectivity of this side chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | - |

| H5 | 7.0 - 7.5 | - |

| H6 | 8.0 - 8.5 | - |

| H (OCH₂) | 4.0 - 4.5 | - |

| H (CH₂OH) | 3.5 - 4.0 | - |

| H (OH) | Variable | - |

| C2 | - | 150 - 155 |

| C3 | - | 135 - 140 |

| C4 | - | 160 - 165 |

| C5 | - | 110 - 115 |

| C6 | - | 145 - 150 |

| C (OCH₂) | - | 65 - 70 |

| C (CH₂OH) | - | 60 - 65 |

Note: The predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. memphis.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring and between the protons of the ethoxy group, thus confirming their connectivity. memphis.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum provides a direct link between the proton signals and the carbon signals, simplifying the assignment of the ¹³C spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different functional groups. For instance, it can show correlations between the protons of the ethoxy group and the carbon atoms of the pyridine ring, confirming the attachment of the side chain to the ring. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. thermofisher.com

Characteristic Vibrational Modes of the Nitropyridine and Hydroxyethoxy Moieties

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its constituent parts. niscpr.res.innih.gov

Nitropyridine Moiety: The nitro group (NO₂) exhibits strong and characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the N-O bonds are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The pyridine ring itself gives rise to a series of characteristic C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending vibrations.

Hydroxyethoxy Moiety: The hydroxyl group (O-H) shows a broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. The C-O stretching vibrations of the ether linkage and the alcohol appear in the fingerprint region of the spectrum, usually between 1000 and 1300 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group are also observed. niscpr.res.in

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-O (Ether, Alcohol) | Stretching | 1000 - 1300 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of a hydroxyl group in the this compound molecule allows for the formation of both intramolecular and intermolecular hydrogen bonds. The broadness of the O-H stretching band in the FT-IR spectrum is a clear indication of such interactions. nih.gov

Intramolecular hydrogen bonding could potentially occur between the hydroxyl proton and the oxygen atom of the nitro group or the nitrogen atom of the pyridine ring. Intermolecular hydrogen bonding involves the interaction between the hydroxyl group of one molecule and an electronegative atom (oxygen or nitrogen) of a neighboring molecule, leading to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. The precise nature and strength of these hydrogen bonds can be inferred from the position and shape of the O-H band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. nih.gov The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur in molecules with conjugated systems, such as the nitropyridine ring.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

The chromophore in this molecule is the nitropyridine system. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyethoxy group on the pyridine ring can influence the energy of these electronic transitions and thus the wavelength of maximum absorption (λmax). Substituent effects can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. redalyc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for probing its structure through controlled fragmentation. For this compound, HRMS provides a precise measurement of its molecular weight, allowing for the confirmation of its chemical formula, C₇H₈N₂O₄.

The theoretical exact mass of the molecular ion [M]⁺ is calculated to be 184.0484 u. In a typical HRMS experiment, a measured value within a few parts per million (ppm) of this theoretical mass would confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, offer deep insights into the compound's connectivity. The fragmentation of this compound is expected to proceed through several key pathways, driven by the functionalities present in the molecule: the nitro group, the ether linkage, and the terminal hydroxyl group.

A plausible fragmentation pattern would involve:

Loss of the hydroxyethoxy side chain: Cleavage of the ether bond is a common fragmentation pathway. This would result in a fragment corresponding to the 3-nitropyridin-4-ol cation.

Fragmentation of the hydroxyethoxy group: Cleavage within the side chain, such as the loss of a formaldehyde (B43269) (CH₂O) or ethylene (B1197577) glycol (C₂H₆O₂) neutral fragment, can also be anticipated.

Loss of the nitro group: The nitro group can be lost as NO₂ or NO, leading to characteristic fragment ions.

A detailed analysis of the fragmentation pattern provides a structural fingerprint of the molecule. The table below outlines the expected major fragments, their proposed structures, and their theoretical exact masses.

| m/z (Theoretical) | Proposed Fragment Structure | Description |

| 184.0484 | [C₇H₈N₂O₄]⁺ | Molecular Ion |

| 139.0246 | [C₅H₃N₂O₃]⁺ | Loss of the hydroxyethoxy group |

| 123.0297 | [C₅H₃N₂O₂]⁺ | Loss of the hydroxyethoxy group and oxygen |

| 95.0347 | [C₅H₃N₂]⁺ | Loss of the hydroxyethoxy group and two oxygen atoms |

X-ray Diffraction Analysis of Crystalline Forms and Conformations

X-ray diffraction on single crystals is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its behavior in a condensed phase.

While a specific crystal structure for this compound is not publicly available, we can infer its likely crystalline characteristics based on the analysis of structurally related compounds. The presence of a hydroxyl group and a nitro group suggests the high probability of intermolecular hydrogen bonding, which would play a significant role in the crystal packing.

The molecule's conformation, particularly the torsion angles of the flexible hydroxyethoxy side chain, would be a key feature of its crystal structure. The orientation of the nitro group relative to the pyridine ring is also of interest, as it influences the electronic properties of the molecule.

A hypothetical set of crystallographic data for this compound is presented in the table below. This data is based on common crystal systems and unit cell parameters observed for similar organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

The determination of the actual crystal structure through experimental X-ray diffraction would be invaluable for a complete understanding of the solid-state properties of this compound, including its polymorphism and solubility.

Computational Chemistry and Theoretical Investigations of 4 2 Hydroxyethoxy 3 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(2-Hydroxyethoxy)-3-nitropyridine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.net

Geometry Optimization and Conformational Analysis of the Molecule

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

For this compound, the flexible hydroxyethoxy side chain introduces several possible conformations. A conformational analysis would be necessary to identify the global minimum energy structure among various rotational isomers (rotamers). This would involve systematically rotating the single bonds in the side chain and performing geometry optimization for each starting conformation. The resulting data would typically be presented in a table listing the optimized geometric parameters.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. fishersci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

An analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. mdpi.com The energies of these orbitals are typically compiled in a data table.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govnih.govnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

For this compound, the MEP surface would show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. It would be expected that the oxygen atoms of the nitro group and the hydroxyl group would be sites of high negative potential, while the hydrogen of the hydroxyl group and areas near the nitro group on the pyridine (B92270) ring would show positive potential. This analysis provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species.

Reactivity Descriptors and Global/Local Reactivity Indices for Chemical Behavior Prediction

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These indices, derived from conceptual DFT, provide a quantitative measure of reactivity.

For this compound, these descriptors would include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These values would be presented in a table to provide a quantitative summary of the molecule's reactivity profile. materialsciencejournal.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. nih.gov

For this compound, theoretical calculations could predict:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical infrared and Raman spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific molecular motions.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. materialsciencejournal.org

These predicted spectroscopic data would be tabulated and compared against any available experimental spectra to confirm the accuracy of the computational model.

Reactivity and Mechanistic Studies of 4 2 Hydroxyethoxy 3 Nitropyridine in Organic Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic systems like nitropyridines. wikipedia.orgnih.gov The presence of a strong electron-withdrawing group, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The pyridine ring in 4-(2-Hydroxyethoxy)-3-nitropyridine is activated towards nucleophilic attack at the positions ortho and para to the electron-withdrawing nitro group. wikipedia.org In this specific molecule, the C2 and C6 positions are ortho, and the C4 position is para. However, the C4 position is already substituted with the 2-hydroxyethoxy group. Therefore, nucleophilic attack is generally directed to the C2 and C6 positions.

The regioselectivity of SNAr reactions on substituted nitropyridines is well-documented. For 4-substituted-3-nitropyridines, nucleophilic attack typically occurs at the C2 position, influenced by the strong activating effect of the para-nitro group. The scope of nucleophiles in these reactions is broad and includes amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. nih.gov

In a related example, the reaction of 4-chloro-3-nitropyridine (B21940) with sodium 3-amino-2-pyridinethiolate results in the nucleophilic substitution of the chlorine atom. nih.gov Similarly, for this compound, a suitable leaving group at the C2 or C6 position would be readily displaced by a nucleophile.

The 2-hydroxyethoxy group at the C4 position exerts a significant electronic and steric influence on the SNAr reactivity of the pyridine ring. Electronically, the oxygen atom of the ethoxy group can donate electron density to the ring via resonance, which can partially deactivate the ring towards nucleophilic attack compared to a pyridine ring with only a nitro group. However, the primary electronic influence is the strong activation by the nitro group. nih.gov

Sterically, the 2-hydroxyethoxy group can hinder the approach of nucleophiles to the adjacent C5 position, further favoring attack at the C2 and C6 positions. The hydroxyl group also presents a site for potential intramolecular interactions or reactions, depending on the reaction conditions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.orgkuleuven.be For nitropyridines, VNS reactions typically occur at positions activated by the nitro group, namely the ortho and para positions. nih.gov

In the case of this compound, VNS reactions would be expected to proceed at the C2 and C6 positions. The general mechanism involves the addition of a carbanion (containing a leaving group) to the pyridine ring to form a Meisenheimer-type adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

A variety of carbanions can be employed in VNS reactions, often stabilized by groups such as sulfonyl or cyano. For instance, chloromethyl phenyl sulfone is a common reagent for introducing a phenylsulfonylmethyl group via VNS. organic-chemistry.org

Table 1: Potential VNS Reactions of this compound

| Nucleophile Precursor | Expected Product at C2/C6 |

|---|---|

| Chloromethyl phenyl sulfone | 2/6-(Phenylsulfonylmethyl)-4-(2-hydroxyethoxy)-3-nitropyridine |

Chemical Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are valuable intermediates. jsynthchem.com

The selective reduction of the nitro group in this compound to the corresponding amine can be achieved using various methods.

Catalytic Hydrogenation: This is a widely used and often highly selective method. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed. wikipedia.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles. rsc.orgrsc.org Vanadium compounds can also be used as catalysts to prevent the accumulation of hydroxylamine (B1172632) intermediates. google.com

Metal-Mediated Reductions: Various metals in acidic or neutral media can effect the reduction of nitroarenes. wikipedia.org Common systems include:

Iron (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride. wikipedia.org

Tin(II) chloride (SnCl2) in hydrochloric acid. wikipedia.org

Zinc (Zn) dust with ammonium chloride. wikipedia.org

A metal-free approach for the chemoselective reduction of aromatic nitro compounds utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) as the reductant, catalyzed by 4,4'-bipyridine. nih.govscihorizon.comnih.govnih.gov This method is known for its rapidity and high chemoselectivity, tolerating a wide range of sensitive functional groups. nih.gov

Table 2: Comparison of Reduction Methods for Nitroarenes

| Reagent/Catalyst | Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH) | High yield, clean reaction | Flammable H₂ gas, potential for over-reduction |

| Fe/NH₄Cl | Reflux in aqueous ethanol | Inexpensive, effective | Requires stoichiometric metal, workup can be tedious |

| SnCl₂/HCl | Acidic conditions | Strong reducing agent | Can be harsh, requires neutralization |

Direct amination of the nitropyridine system can be challenging. However, the reduction of the nitro group provides a versatile entry point for subsequent amination reactions. The resulting 3-amino-4-(2-hydroxyethoxy)pyridine can undergo various C-N bond-forming reactions.

One important reaction is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide like sodium amide to form a 2-aminopyridine (B139424) derivative. wikipedia.org While typically applied to pyridine itself, analogous reactions with substituted pyridines are possible.

Furthermore, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents. However, the Sandmeyer reaction is known to proceed through a radical mechanism. wikipedia.org

Functional Group Transformations of the 2-Hydroxyethoxy Side Chain

The presence of a primary alcohol in the 2-hydroxyethoxy side chain theoretically offers a prime site for a variety of functional group transformations. These reactions would be crucial for elaborating the molecular structure and introducing new functionalities.

Oxidation of the Terminal Hydroxyl Group to Carbonyls or Carboxyls

The oxidation of the terminal hydroxyl group of this compound to an aldehyde or a carboxylic acid is a plausible transformation. A range of oxidizing agents could hypothetically be employed for this purpose.

Hypothetical Oxidation Reactions:

| Product | Potential Reagents | Reaction Conditions | Expected Observations |

| (4-(3-Nitro-pyridin-4-yloxy))acetaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous conditions, room temperature | Formation of a new carbonyl peak in IR and 13C NMR spectra. |

| (4-(3-Nitro-pyridin-4-yloxy))acetic acid | Jones reagent (CrO3/H2SO4), Potassium permanganate (B83412) (KMnO4) | Aqueous, acidic or basic conditions | Disappearance of the alcohol peak and appearance of a broad carboxylic acid peak in the IR spectrum. |

It is important to note that the electron-deficient nature of the 3-nitropyridine (B142982) ring might influence the reactivity of the side chain. The potential for side reactions, such as cleavage of the ether linkage under harsh oxidative conditions, would need to be carefully considered and experimentally evaluated.

Derivatization via Esterification, Etherification, or Halogenation

The terminal hydroxyl group is also a candidate for derivatization through esterification, etherification, and halogenation, opening avenues for the synthesis of a diverse array of derivatives.

Plausible Derivatization Reactions:

| Reaction Type | Reagents | Product |

| Esterification | Acyl chlorides, Carboxylic anhydrides | 2-(4-(3-Nitro-pyridin-4-yloxy))ethyl acetate |

| Etherification | Alkyl halides (e.g., methyl iodide) with a base (e.g., NaH) | 4-(2-Methoxyethoxy)-3-nitropyridine |

| Halogenation | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) | 4-(2-Chloroethoxy)-3-nitropyridine |

These hypothetical reactions would likely proceed under standard conditions for each transformation. However, the specific yields, optimal reaction conditions, and potential for competing reactions involving the nitropyridine ring are unknown without experimental investigation.

Electrophilic Transformations and Considerations of Side Reactions

The 3-nitropyridine ring is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group. Classical electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridine ring are expected to be extremely challenging, if not impossible, under standard conditions.

Any attempt at electrophilic substitution would likely require forcing conditions, which could lead to degradation of the starting material or reactions at other sites, such as the ether linkage or the side chain. The primary consideration for any transformation involving this molecule would be the chemoselectivity and the potential for undesired side reactions.

Synthetic Utility and Applications of 4 2 Hydroxyethoxy 3 Nitropyridine As a Key Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique arrangement of functional groups in 4-(2-Hydroxyethoxy)-3-nitropyridine facilitates its use in the creation of various heterocyclic structures. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution, while the hydroxyl group on the side chain can participate in various condensation and cyclization reactions.

Formation of Fused Pyridine Ring Systems

The reactivity of the 3-nitropyridine (B142982) core is instrumental in the synthesis of fused pyridine ring systems. The nitro group can be reduced to an amino group, which can then undergo intramolecular cyclization with a suitable functional group on an adjacent ring or be used in intermolecular reactions to build fused systems. For instance, the cyclization of 2- and 4-substituted 3-nitropyridines can lead to the formation of pyridobenzothiazines, although sometimes in low yields. rsc.org The general principle involves utilizing the nitro group, often after reduction to an amine, as a key handle for annulation reactions to construct bicyclic and polycyclic aromatic systems containing a pyridine ring. nih.gov

A general strategy for synthesizing fused pyridine systems involves the reaction of a substituted pyridine with other reagents to form a new ring. For example, treatment of a pyridine derivative with malononitrile (B47326) can lead to the formation of a 1,8-naphthyridine (B1210474) derivative. nih.gov Similarly, reactions with reagents like urea, thiourea, or acetic anhydride (B1165640) can furnish pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. nih.gov These examples highlight the versatility of the pyridine core in constructing a variety of fused heterocyclic systems.

Construction of Spiro and Polycyclic Architectures

While specific examples detailing the use of this compound in the synthesis of spiro and polycyclic architectures are not prevalent in the readily available literature, the general principles of spirocycle synthesis suggest its potential utility. Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov The synthesis of such structures often involves intramolecular cyclization reactions where a side chain on a pre-existing ring attacks a carbon atom within that ring.

The hydroxyethoxy side chain of this compound could potentially be functionalized to include a nucleophilic or electrophilic center that could participate in an intramolecular reaction to form a spirocyclic system. For instance, conversion of the hydroxyl group to a leaving group could be followed by an intramolecular nucleophilic attack from a suitably positioned carbon on the pyridine ring, or a derivative thereof. The construction of spiro[cycloalkane-pyridazinones] often starts from ketocarboxylic acids which are then cyclized with hydrazine (B178648) derivatives, showcasing a common strategy for forming spiro compounds. researchgate.net

Role in the Preparation of Advanced Organic Intermediates

The reactivity of this compound allows for its transformation into a variety of more complex and functionally rich organic molecules that serve as intermediates in multi-step syntheses.

Generation of Multifunctionalized Pyridine Derivatives

The strategic placement of the nitro and hydroxyethoxy groups on the pyridine ring allows for selective modifications to generate multifunctionalized pyridine derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like halides or ethers.

This selective functionalization allows for the introduction of a wide array of chemical handles onto the pyridine scaffold, creating versatile intermediates for further synthetic transformations. For example, the synthesis of various substituted pyridines can be achieved through nucleophilic substitution reactions on nitropyridines. nih.gov

Table 1: Examples of Reactions for Generating Multifunctionalized Pyridine Derivatives

| Starting Material | Reagent(s) | Product Type | Potential Applications |

| This compound | Reducing agents (e.g., SnCl2, H2/Pd) | 3-Amino-4-(2-hydroxyethoxy)pyridine | Precursor for fused heterocycles, pharmaceuticals |

| This compound | Oxidizing agents (e.g., PCC, DMP) | 4-(2-Oxoethoxy)-3-nitropyridine | Intermediate for further C-C bond formation |

| This compound | Alkyl halides, base | 4-(2-Alkoxyethoxy)-3-nitropyridine | Modification of physical and biological properties |

| 3-Amino-4-(2-hydroxyethoxy)pyridine | Acylating agents (e.g., acid chlorides, anhydrides) | N-(4-(2-Hydroxyethoxy)pyridin-3-yl)amides | Biologically active compounds |

Application in Tandem Reactions and Cascade Processes

The multiple reactive sites on this compound make it a suitable candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly efficient for building molecular complexity from simple starting materials.

A potential cascade reaction could be initiated by the reduction of the nitro group to a nitroso or amino group, followed by an intramolecular cyclization involving the hydroxyethoxy side chain. For instance, a reductive cyclization could lead to the formation of a fused heterocyclic system in a single step. While specific examples involving this compound are not explicitly detailed, the concept of using substituted nitropyridines in cascade reactions to build complex heterocyclic frameworks is a known synthetic strategy. osi.lv

Derivatization for Specialized Reagents and Materials Science Applications

The functional groups of this compound can be modified to create specialized reagents or to incorporate the pyridine unit into larger macromolecular structures for materials science applications.

The hydroxyl group can be used to attach the molecule to a solid support for use in solid-phase synthesis or to create functional polymers. For instance, the hydroxyl group could be esterified with a monomer that can then be polymerized. The aromatic pyridine ring, with its electron-deficient nature due to the nitro group, could also be utilized in the formation of charge-transfer complexes or as a component in organic electronic materials. The derivatization of similar pyridine compounds has been explored for applications in materials science.

Exploration of its Utility in Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The utility of a chemical building block like this compound in this context can be assessed from two main perspectives: the environmental footprint of its own synthesis and its application as a reactant in green synthetic procedures.

Greener Synthetic Routes to the Nitropyridine Core

The synthesis of nitropyridine compounds has traditionally relied on nitrating agents that are effective but pose significant environmental and safety challenges. A common historical method involves the use of a mixture of concentrated sulfuric acid and nitric acid, which is highly corrosive, generates substantial acidic waste, and requires careful handling and equipment.

In recent years, research has shifted towards developing more benign nitration protocols. One such advancement is the use of metal nitrates in the presence of acetic anhydride. This method avoids the use of strong, corrosive mineral acids like sulfuric acid. A patented technology for the synthesis of the related 3-hydroxy-2-nitropyridine (B88870) highlights the replacement of mixed acid with metal nitrate, which not only mitigates equipment corrosion and environmental issues but also significantly enhances the reaction yield. patsnap.com Another approach involves the reaction of a pyridine precursor with dinitrogen pentoxide in an organic solvent, followed by quenching with an aqueous solution of sodium bisulfite. ntnu.no

The synthesis of this compound involves two key transformations: the nitration of a pyridine ring and the subsequent etherification. The initial nitration of 4-hydroxypyridine (B47283) is the critical step where green chemistry principles can be applied. The following table compares a traditional nitration method with a greener alternative for a similar pyridine compound.

Table 1: Comparison of Nitration Methods for Pyridine Scaffolds

| Feature | Traditional Method (Mixed Acid) | Greener Alternative (Metal Nitrate/Acetic Anhydride) |

| Nitrating Agent | Concentrated H₂SO₄ / HNO₃ | Metal Nitrate (e.g., KNO₃) / Acetic Anhydride |

| Byproducts | Acidic waste, NOx gases | Acetates, recoverable metal salts |

| Safety Concerns | Highly corrosive, exothermic | Milder conditions, less corrosive |

| Environmental Impact | High, significant waste treatment required | Lower, reduced hazardous waste |

| Yield | Often moderate to good | Reported to be significantly increased patsnap.com |

This table provides a comparative overview of nitration methodologies, illustrating the advantages of modern, greener approaches.

Following the nitration to obtain 4-hydroxy-3-nitropyridine, the introduction of the 2-hydroxyethoxy side chain is typically achieved via Williamson ether synthesis. This reaction often employs polar aprotic solvents such as dimethylformamide (DMF). While effective, DMF is now recognized as a substance of very high concern due to its reproductive toxicity. A key goal in green chemistry is the replacement of such harmful solvents with safer alternatives like water, ethanol (B145695), or even solvent-free conditions where feasible. Future research into the synthesis of this compound would benefit from exploring greener solvent choices or phase-transfer catalysis to enable the use of more environmentally benign solvent systems.

Application in Green Synthetic Methodologies

Beyond its own synthesis, the value of this compound as a green building block lies in its potential for use in efficient and waste-minimizing reactions. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of green chemistry as they reduce the number of synthetic steps, save energy, and minimize waste.

Nitropyridine derivatives are valuable substrates for various MCRs. For instance, three-component ring transformations involving a dinitropyridone, a ketone, and an ammonia (B1221849) source can efficiently produce complex nitropyridines. nih.gov While not directly involving this compound, these reactions demonstrate the principle. The functional groups of this compound—the reactive nitro group, the pyridine ring, and the hydroxyl group on the side chain—make it a prime candidate for participation in novel MCRs to rapidly build molecular complexity.

Another key area of green chemistry is the use of heterogeneous catalysts. These catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can be easily separated and reused, reducing waste and cost. The catalytic synthesis of pyrazolo[3,4-b]pyridines has been demonstrated using a nano-magnetic metal-organic framework under solvent-free conditions, showcasing a highly efficient and green process. nih.gov The structure of this compound could be amenable to similar catalytic transformations, either by activating the pyridine ring or by involving the nitro or hydroxyl groups in catalytic cycles.

Table 2: Potential Green Chemistry Applications for this compound

| Green Methodology | Potential Role of this compound | Green Advantage |

| Multicomponent Reactions (MCRs) | As one of the key components in a one-pot synthesis of complex heterocyclic molecules. | High atom economy, reduced number of synthetic steps, lower solvent and energy consumption. |

| Catalytic Hydrogenation | Reduction of the nitro group to an amino group using a recyclable heterogeneous catalyst (e.g., Pd/C, Raney Ni). | Avoids stoichiometric, often toxic, reducing agents like tin or iron in acidic media. |

| Solvent-Free Reactions | As a reactant in solid-state or melt reactions, particularly in the synthesis of larger molecules. | Eliminates solvent waste, reduces purification steps, and can lead to higher reaction rates. nih.gov |

| Reactions in Aqueous Media | The hydroxyl group may impart sufficient water solubility to allow certain reactions in water, the greenest solvent. | Eliminates volatile organic compounds (VOCs), simplifies workup, and reduces environmental impact. |

This table outlines hypothetical applications of the title compound in established green chemistry protocols, highlighting its potential as a versatile building block.

Q & A

Q. What are the standard synthetic routes for 4-(2-hydroxyethoxy)-3-nitropyridine, and how can purity be validated?

The compound is typically synthesized via nitration of 4-hydroxypyridine followed by ethoxylation. Evidence suggests using phosphorus pentachloride (PCl₅) and ethanol to introduce the hydroxyethoxy group . Purity validation involves chromatographic methods (e.g., HPLC) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and absence of byproducts like 4-chloro-3-nitropyridine .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Storage requires airtight containers in cool, dry environments to prevent hydrolysis or decomposition. Refer to safety data sheets for spill management and emergency procedures .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To identify aromatic protons, nitro group shielding, and hydroxyethoxy side-chain signals.

- IR spectroscopy : For detecting nitro (1520–1350 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during ethoxylation?

Optimization strategies include:

Q. What crystallographic techniques resolve the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD diffractometer can determine bond angles, torsion angles, and intermolecular interactions (e.g., C-H···π or N-O···π). Refinement parameters (R factor <0.05) ensure accuracy .

Q. How do solvent polarity and concentration affect the fluorescence properties of nitro-phenoxypyridine derivatives?

Studies on analogous compounds (e.g., 3-nitro-2-phenoxypyridine) show fluorescence intensity increases in non-polar solvents (e.g., THF) due to reduced quenching. Concentration-dependent studies in acetonitrile reveal aggregation effects at >10⁻³ M .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Compare computational results with experimental data (e.g., X-ray bond lengths) to validate predictions .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate using multiple techniques:

- DSC/TGA : Confirm melting points and thermal stability.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra. Contradictions may arise from impurities or polymorphic forms; recrystallization in ethanol/water improves purity .

Q. What strategies mitigate conflicting results in reaction mechanisms for nitro-group functionalization?

Use isotopic labeling (e.g., ¹⁵N-nitropyridine) to track nitro-group behavior. Kinetic studies under varying pH and temperature isolate rate-determining steps. Compare with mechanistic data from structurally similar compounds (e.g., 4-chloro-3-nitropyridine) .

Environmental and Surface Chemistry

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

Advanced microspectroscopic imaging (e.g., ToF-SIMS) analyzes adsorption on silica or polymer surfaces. Study degradation pathways under UV light or oxidants (e.g., ozone) to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.